Chloromethane

Description

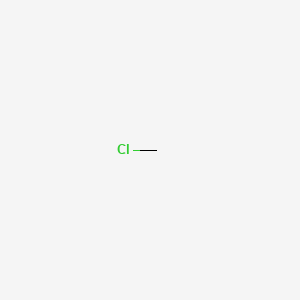

This compound is a one-carbon compound that is methane in which one of the hydrogens is replaced by a chloro group. It has a role as a refrigerant, a mutagen and a marine metabolite. It is a member of methyl halides and a member of chloromethanes.

Methyl Chloride is a colorless, flammable, toxic gas that was used widely as a refrigerant and has many current industrial applications, including use as a local anesthetic, a chemical intermediate in silicone polymer production and drug manufacturing, an extractant for oils and resins, a solvent in butyl rubber and petroleum refining, a propellant in polystyrene foam production, a methylating and chlorinating agent in organic chemistry and an herbicide. Exposure to methyl chloride can cause a wide variety of issues from frostbite, drowsiness and dizziness to paralysis, seizures and coma depending on the route and level (concentration and duration) of exposure.

Structure

3D Structure

Propriétés

IUPAC Name |

chloromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl/c1-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHMKBQYUWJMIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl | |

| Record name | METHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chloromethane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chloromethane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021541 | |

| Record name | Chloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

50.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl chloride appears as a colorless gas with a faint sweet odor. Shipped as a liquid under its vapor pressure. A leak may either be liquid or vapor. Contact with the liquid may cause frostbite by evaporative cooling. Easily ignited. Vapors heavier than air. Can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used to make other chemicals and as a herbicide., Gas or Vapor; Liquid, Colorless gas with a faint, sweet odor which is not noticeable at dangerous concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS LIQUEFIED GAS., Colorless gas with a faint, sweet odor which is not noticeable at dangerous concentrations., Colorless gas with a faint, sweet odor which is not noticeable at dangerous concentrations. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | METHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/153 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/556 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0403.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-11.6 °F at 760 mmHg (NTP, 1992), -23.7 °C, -12 °F | |

| Record name | METHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/556 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0403.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-49.9 °F (NTP, 1992), -45.6 °C, -50 °F (closed cup), <32 °F, Flammable gas, -49.0 °F, NA (Gas) | |

| Record name | METHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/153 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/556 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0403.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 5040 mg/L at 25 °C, Solubility at 20 °C (mL/100 mL): benzene 4723, carbon tetrachloride 3756, glacial acetic acid 3679, ethanol 3740; miscible with chloroform, ether, Soluble in ethanol; miscible with ethyl ether, acetone, benzene and chloroform, Solubility in water, g/100ml at 25 °C: 0.5, 0.5% | |

| Record name | METHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0403.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.997 at -11.2 °F (USCG, 1999) - Less dense than water; will float, 0.911 g/cu cm at 25 °C (pressure > 1 atm), Bulk density: 7.68 lb/gal at 20 °C, Saturated liquid density: 62.170 lb/cu ft at -20 °F; liquid heat capacity: 0.362 Btu/lb-F at -20 °F; liquid viscosity: 0.320 centipoise at -20 °F; saturated vapor pressure: 67.520 lb/sq in at 65 °F; saturated vapor density: 0.60530 lb/cu ft at 65 °F; ideal gas heat capacity: 0.192 Btu/lb-F at 75 °F, Relative density (water = 1): 0.91, 0.997 at -11.2 °F, 1.78(relative gas density) | |

| Record name | METHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/556 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0403.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.8 (Air = 1), Relative vapor density (air = 1): 2.47, 1.78 | |

| Record name | METHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/556 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

760 mmHg at -11 °F ; 3672 mmHg at 68 °F (NTP, 1992), 4300 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 573, 5.0 atm | |

| Record name | METHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/556 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0403.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The most likely contaminants in /chloromethane made by hydrochlorination of methanol/ ... are water vapor and hydrogen chloride gas., A representative technical grade of methyl chloride contains not more than the following indicated quantities in ppm of impurities: water, 100; acid, such as HCl, 10; methyl ether, 20; methanol, 50; acetone, 50; residue, 100. No free chlorine should be detectable. Traces of higher chlorides are generally present in methyl chloride produced by chlorination of methane. | |

| Record name | METHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless compressed gas or liquid | |

CAS No. |

74-87-3, 2108-20-5 | |

| Record name | METHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002108205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyl-chloride-result-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethane; methyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6R43525YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/556 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methane, chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PA602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-143 °F (NTP, 1992), -97.6 °C, -97 °C, -144 °F | |

| Record name | METHYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/556 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0403.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Chloromethane Synthesis and Reaction Mechanisms

This technical guide provides a comprehensive overview of the primary synthesis routes for this compound (methyl chloride), detailing the underlying reaction mechanisms, relevant quantitative data, and experimental protocols. The information is intended for professionals in chemical research and development.

Introduction to this compound

This compound (CH₃Cl) is a vital C1 building block in industrial organic synthesis.[1][2] It is a colorless, flammable gas with a faint, sweet odor.[1][2] Historically used as a refrigerant, its primary application today is as a chemical intermediate.[1][3][4] The largest industrial use of this compound is in the production of silicones (e.g., dimethyldichlorosilane), which are precursors to a wide range of polymers, resins, and elastomers.[1][3][5] It also serves as a methylating agent in the synthesis of various compounds, including cellulose ethers, quaternary ammonium salts, and as a reagent in Friedel-Crafts reactions.[3]

Industrially, this compound is produced via two main pathways: the hydrochlorination of methanol and the chlorination of methane.[1][3][5][6] While natural processes, such as the action of sunlight on biomass and chlorine in sea foam, produce large quantities of this compound, all industrially used this compound is produced synthetically.[5]

Synthesis via Hydrochlorination of Methanol

The most common commercial method for producing this compound is the reaction of methanol (CH₃OH) with hydrogen chloride (HCl).[1][5] This exothermic reaction is highly selective for this compound, with water as the only significant byproduct.[6][7][8]

CH₃OH + HCl → CH₃Cl + H₂O (ΔH = -33 kJ/mol)[3][7][8]

This process can be carried out in either the liquid or gas phase, with or without a catalyst.[3][6][9]

Reaction Mechanism

The hydrochlorination of methanol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism in the liquid phase.[3] The process involves the protonation of the methanol's hydroxyl group by the strong acid (HCl), making it a better leaving group (water). The chloride ion then acts as a nucleophile, attacking the electrophilic carbon atom and displacing the water molecule.

Process Conditions and Quantitative Data

The choice between gas-phase and liquid-phase hydrochlorination depends on factors such as desired purity, energy consumption, and catalyst handling.

| Process Type | Catalyst | Temperature (°C) | Pressure (MPa) | Key Characteristics & Selectivity |

| Gas-Phase | Alumina (γ-Al₂O₃)[6][10][11], Zinc Chloride (ZnCl₂) on a support[6] | 280–350[3] | 0.3–0.6[3] | High selectivity (>98% relative to CH₃OH).[6] Follows an Eley-Rideal mechanism.[3] |

| Liquid-Phase (Catalytic) | Zinc Chloride (ZnCl₂)[3][6][9], Iron(III) Chloride (FeCl₃)[6] | 100–150[6] | 0.15–1.0[9] | Aqueous metal chloride solution (e.g., 70-80 wt% ZnCl₂) is typically used.[3] |

| Liquid-Phase (Non-Catalytic) | None | 100–150[6][9] | 0.15–1.0[9] | Requires higher pressure and temperature than the catalytic route; can have lower reaction efficiency.[9] |

Experimental Protocol: Laboratory-Scale Synthesis (Liquid-Phase Catalytic)

This protocol is a synthesized representation of a typical laboratory procedure for this compound generation from methanol using a zinc chloride catalyst.

-

Apparatus Setup: Assemble a reaction flask equipped with a reflux condenser, a gas inlet tube, and a heating mantle. The outlet of the condenser should be connected to a series of wash bottles and a gas collection system. The first wash bottle should contain water (to scrub HCl and methanol vapor), and the subsequent tube should contain a drying agent like anhydrous calcium chloride.

-

Catalyst Preparation: In the reaction flask, dissolve 100 grams of anhydrous zinc chloride in 200 grams of methanol.

-

Reaction Initiation: Gently heat the mixture in the flask. Begin bubbling dry hydrogen chloride gas through the solution via the gas inlet tube.

-

Temperature Control: The reaction is exothermic.[9] Monitor the reaction temperature and adjust the heating mantle to maintain a gentle boil (reflux). The reaction temperature is typically maintained between 100-150 °C.[6]

-

Product Collection: The gaseous this compound evolved from the reaction passes through the condenser. It is then washed with water and dried. The purified gas can be condensed and collected in a cold trap cooled with a mixture of dry ice and acetone/ether.

-

Termination: Once the reaction is complete, stop the flow of HCl gas and turn off the heating. Allow the apparatus to cool to room temperature before dismantling.

Synthesis via Free Radical Chlorination of Methane

A smaller amount of this compound is produced by the direct chlorination of methane (CH₄) at high temperatures.[1] This method is a free-radical chain reaction and typically produces a mixture of chlorinated methanes (CH₃Cl, CH₂Cl₂, CHCl₃, CCl₄) and hydrogen chloride.[1][6]

CH₄ + Cl₂ → CH₃Cl + HCl CH₃Cl + Cl₂ → CH₂Cl₂ + HCl , etc.[1]

This process is generally only employed when the other chlorinated products are also desired.[1] To favor the production of this compound, a large excess of methane must be used.[6]

Reaction Mechanism

The reaction proceeds through a classic free-radical chain mechanism involving three distinct stages: initiation, propagation, and termination. The reaction is initiated either thermally (at high temperatures) or photochemically (with UV light).[6][12][13]

-

Initiation: The chlorine molecule undergoes homolytic cleavage to form two chlorine free radicals.[14][15]

-

Propagation: A chlorine radical abstracts a hydrogen atom from methane to form HCl and a methyl radical (•CH₃).[12][14] This methyl radical then reacts with another chlorine molecule to produce this compound and a new chlorine radical, which continues the chain.[12][14]

-

Termination: The chain reaction stops when two free radicals combine to form a stable molecule, removing radicals from the system.[13][14][15]

Process Conditions and Quantitative Data

The product distribution is highly sensitive to the reaction conditions, particularly the methane-to-chlorine ratio.

| Parameter | Value/Condition | Purpose/Outcome |

| Reaction Type | Thermal Chlorination | Industrial standard for this route.[6] |

| Temperature | 400–450 °C[6] | Provides the energy for thermal initiation (homolysis of Cl₂).[6] |

| Pressure | Slightly raised pressure[6] | Increases collision frequency. |

| Catalyst | Generally absent (thermally initiated).[6] | The reaction is strongly exothermic and self-sustaining once initiated.[6] |

| CH₄:Cl₂ Molar Ratio | Large excess of CH₄ (e.g., 10:1) | To preferentially produce this compound and minimize polychlorination.[6] |

| CH₄:Cl₂ Molar Ratio | Equimolar (1:1) | Produces a mixture of all four chloromethanes (CH₃Cl, CH₂Cl₂, CHCl₃, CCl₄).[6] |

| Selectivity | >97% to C1 chlorinated products | The process is efficient in converting methane and chlorine to chloromethanes.[6] |

Experimental Workflow: Industrial Methane Chlorination

The industrial process involves several key stages to manage the highly exothermic reaction and separate the resulting product mixture.

-

Feed: Methane and chlorine gases are fed into a high-temperature reactor.[6]

-

Reaction: The free-radical chlorination occurs in the gas phase. The reactor design is critical to manage the exothermic nature of the reaction and prevent explosions.[6]

-

Quenching & HCl Removal: The hot gas mixture exits the reactor and is rapidly cooled. It is then scrubbed with water or hydrochloric acid to remove the HCl byproduct.[6]

-

Compression & Condensation: The remaining gas stream, containing chloromethanes and unreacted methane, is compressed and cooled to condense the this compound products.[6]

-

Purification: The liquid mixture of chloromethanes is separated into pure components via fractional distillation under pressure.[6]

-

Recycling: Unreacted methane is recycled back to the reactor feed to improve overall yield and efficiency.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. chemcess.com [chemcess.com]

- 4. acs.org [acs.org]

- 5. scribd.com [scribd.com]

- 6. Production of Chloromethanes - Chempedia - LookChem [lookchem.com]

- 7. journal.bcrec.id [journal.bcrec.id]

- 8. researchgate.net [researchgate.net]

- 9. CN112898115A - Process for synthesizing this compound from hydrogen chloride under pressure - Google Patents [patents.google.com]

- 10. Catalytic interaction of methanol with hydrogen chloride on γ-Al2O3 : Kinetics and mechanism of the reaction | Semantic Scholar [semanticscholar.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Explain the free radical mechanism of chlorination class 11 chemistry CBSE [vedantu.com]

- 15. Explain the free radical mechanism of chlorination of methane. - askIITians [askiitians.com]

The Environmental Odyssey of Chloromethane: A Technical Guide to its Fate and Transport

For Immediate Release

AUSTIN, TX – December 13, 2025 – Chloromethane (CH₃Cl), a volatile organic compound from both natural and anthropogenic sources, plays a significant role in atmospheric chemistry and its environmental behavior is of considerable interest to researchers in environmental science, toxicology, and drug development. This technical guide provides an in-depth overview of the environmental fate and transport of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex environmental pathways.

This compound's journey in the environment is dictated by a combination of physical and chemical properties that govern its partitioning between air, water, and soil, and the degradation processes that ultimately lead to its transformation. The majority of this compound released into the environment partitions to the atmosphere, where it is subject to long-range transport.[1] Its fate in other environmental compartments is influenced by its moderate water solubility and its propensity to volatilize.[2]

Data Presentation: A Quantitative Overview

To facilitate a clear understanding of this compound's environmental behavior, the following tables summarize key quantitative data related to its physical-chemical properties and degradation rates.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 50.49 g/mol | [3] |

| Boiling Point | -24.2 °C | [3] |

| Water Solubility | 5,320 mg/L at 25°C | [4] |

| Vapor Pressure | 4,860 mm Hg at 20°C | [4] |

| Henry's Law Constant | 0.008 atm·m³/mol at 25°C | [4] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 0.91 | [4] |

| Estimated Log Soil Adsorption Coefficient (Log Koc) | 1.63 | [4] |

Table 2: Environmental Fate and Degradation of this compound

| Parameter | Medium | Value | Reference(s) |

| Atmospheric Lifetime | Air | ~1 year | [1] |

| Hydrolysis Half-Life | Water (pH 7, 25°C) | ~1.1 years | [4] |

| Volatilization Half-Life from River | Water | 2.1 hours | [5] |

| Volatilization Half-Life from Lake | Water | 18 days | [5] |

| Biodegradation Rate in Forest Soil | Soil | 0.7 to 2.5 µg/g dry wt/day | [5][6] |

| Biodegradation Rate in Agricultural Soil | Soil | 0.1 to 0.4 µg/g dry wt/day | [5][6] |

Mandatory Visualization: Mapping this compound's Environmental Pathways

The following diagrams, created using the DOT language, illustrate the key aspects of this compound's environmental fate and transport.

Experimental Protocols: Methodological Insights

The determination of the environmental fate and transport parameters of this compound relies on a suite of standardized and specialized experimental protocols. For researchers and drug development professionals, understanding these methodologies is crucial for interpreting existing data and designing new studies.

Atmospheric Degradation Rate Determination

The atmospheric degradation of this compound is primarily driven by its reaction with hydroxyl (OH) radicals.[3] The rate of this reaction is a key parameter in determining its atmospheric lifetime.

-

Smog Chamber Experiments: These experiments are conducted in large, controlled environmental chambers.[1][2]

-

A known concentration of this compound and an OH radical precursor (e.g., ozone in the presence of water vapor, or methyl nitrite) are introduced into the chamber.

-

The chamber is irradiated with UV light to generate OH radicals, initiating the degradation of this compound.

-

The concentration of this compound is monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).[7]

-

The degradation rate constant is determined from the decay curve of this compound concentration. By using a reference compound with a known OH reaction rate constant, the rate constant for this compound can be determined more accurately.

-

Hydrolysis Rate Measurement

The hydrolysis of this compound is a slow process but can be a relevant degradation pathway in aquatic systems, particularly in groundwater where volatilization is limited.[1] Standardized guidelines, such as EPA OPPTS 835.2130, provide a framework for these studies.[8][9]

-

Batch Equilibrium Method:

-

Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are prepared.

-

A known amount of this compound is added to sealed, temperature-controlled vessels containing the buffer solutions.

-

The vessels are incubated in the dark to prevent photodegradation.

-

Samples are taken at regular intervals and analyzed for the concentration of this compound, often by purge-and-trap GC-MS.

-

The hydrolysis rate constant and half-life are calculated from the first-order decay of the this compound concentration.

-

Biodegradation Assessment in Soil

The microbial degradation of this compound in soil is a significant sink for this compound. Soil microcosm studies are commonly employed to assess biodegradation rates under controlled laboratory conditions.[5][6]

-

Soil Microcosm Incubation:

-

Soil samples with known physical-chemical properties (e.g., organic carbon content, pH, texture) are collected.

-

The soil is typically sieved and brought to a specific moisture content.

-

Known concentrations of this compound are introduced into sealed incubation flasks containing the soil. For volatile compounds like this compound, this is often done by injecting a known amount into the headspace.

-

The flasks are incubated at a constant temperature in the dark.

-

The concentration of this compound in the headspace of the flasks is measured over time using GC.

-

Sterile control microcosms (e.g., autoclaved or gamma-irradiated soil) are run in parallel to distinguish between biotic and abiotic degradation.

-

The biodegradation rate is calculated from the difference in the disappearance rate of this compound between the non-sterile and sterile microcosms. OECD Guideline 301 outlines various methods for assessing ready biodegradability, which can be adapted for soil studies.[10][11][12]

-

Determination of Physical-Chemical Properties

-

Henry's Law Constant: This parameter, which describes the partitioning of a chemical between air and water, is crucial for predicting volatilization from water bodies. It is often determined using the equilibrium partitioning in closed systems (EPICS) method or the static headspace method, followed by GC analysis of the headspace concentration.

-

Octanol-Water Partition Coefficient (Kow): Kow is a measure of a chemical's lipophilicity and potential for bioaccumulation. The shake-flask method (OECD Guideline 107) or HPLC methods (OECD Guideline 117) are standard procedures for its determination.

-

Soil Adsorption Coefficient (Koc): Koc indicates the tendency of a chemical to adsorb to soil organic carbon. It can be determined experimentally using batch equilibrium methods (OECD Guideline 106) or estimated from Kow using established quantitative structure-activity relationships (QSARs).

Conclusion

The environmental fate and transport of this compound are governed by a complex interplay of its physical-chemical properties and various degradation and transport processes. While its primary sink is atmospheric oxidation, biodegradation in soil and slow hydrolysis in water also contribute to its overall environmental attenuation. For researchers and professionals in related fields, a thorough understanding of these processes, supported by robust quantitative data and well-defined experimental methodologies, is essential for accurate environmental risk assessment and the development of sustainable chemical products. The data and visualizations provided in this guide offer a comprehensive resource for this purpose.

References

- 1. ACP - Evidence for a major missing source in the global this compound budget from stable carbon isotopes [acp.copernicus.org]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. mdpi.com [mdpi.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. This compound Degradation in Soils: A Combined Microbial and Two-Dimensional Stable Isotope Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Method [keikaventures.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. epa.gov [epa.gov]

- 10. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 11. Test No. 301: Ready Biodegradability | OECD [oecd.org]

- 12. oecd.org [oecd.org]

In-Depth Technical Guide: Toxicological Studies of Chloromethane on Laboratory Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of chloromethane (methyl chloride) as observed in laboratory models. The information is curated to support research, scientific investigation, and drug development endeavors by presenting quantitative data, detailed experimental methodologies, and the underlying biochemical pathways of toxicity.

Core Toxicological Data Summary

The following tables summarize the key quantitative findings from toxicological studies of this compound in various laboratory animal models. These tables are designed for ease of comparison and reference.

Table 1: Acute Lethality Data

| Species | Strain | Exposure Route | Duration | LC50 (ppm) | Reference |

| Mouse | B6C3F1 | Inhalation | 6 hours | 2,220 (male) | Chellman et al. (1986b)[1] |

| Mouse | Not Specified | Inhalation | 7 hours | 3,080 | von Oettingen et al. (1949, 1950) |

Table 2: Neurotoxicity Data

| Species | Strain | Exposure Concentration (ppm) | Duration | Key Findings | Reference |

| Mouse | B6C3F1 | ≥ 51 | 18-24 months (intermittent) | Severe neurological signs (tremor, hindlimb rigidity, paralysis), impaired reflexes, cerebellar degeneration.[2][3] | CIIT (1981) |

| Mouse | C57BL/6 | ≥ 100 | 11 days (continuous) | Degenerative changes in cerebellum granule cells.[4] | Landry et al. (1985) |

| Mouse | C57BL/6 | 400 | 11 days (intermittent) | Transient impairment in motor coordination.[5] | Landry et al. (1985) |

| Rat | Fischer 344 | ≥ 5,000 | 5-9 days (intermittent) | Incoordination, ataxia, hindlimb paralysis, sedation, degeneration of the cerebellum.[1][6] | Chellman et al. (1986a), Morgan et al. (1982) |

Table 3: Reproductive and Developmental Toxicity Data

| Species | Strain | Exposure Concentration (ppm) | Duration | Key Findings | Reference |

| Rat | Fischer 344 | 1,500 | 10 weeks (intermittent) | Severe bilateral testicular degeneration, epididymal granulomas, infertility.[2] | Hamm et al. (1985) |

| Rat | Fischer 344 | 475 | 10 weeks (intermittent) | Decreased fertility.[2] | Hamm et al. (1985) |

| Rat | Fischer 344 | 3,000 | 5 days (intermittent) | Increased pre- and post-implantation loss, decreased fertility.[3][7] | Working et al. (1985a) |

| Mouse | Not Specified | ≥ 479 | Gestation | Evidence of heart defects in fetuses.[3] | Wolkowski-Tyl et al. (1983a, 1983b) |

Table 4: Hepatic and Renal Toxicity Data

| Species | Strain | Exposure Concentration (ppm) | Duration | Key Findings | Reference |

| Mouse | B6C3F1 | 997 | ≥ 6 months (intermittent) | Hepatocellular degeneration, progressing to necrosis and cytomegaly at ≥ 12 months.[6] | CIIT (1981) |

| Mouse | C57BL/6 | ≥ 100 | 11 days (continuous) | Decreased hepatocyte size, glycogen depletion, focal hepatic necrosis at higher (unspecified) levels.[6] | Landry et al. (1985) |

| Mouse | B6C3F1 | 1,500 | 6 hours | Hepatocellular necrosis and cytoplasmic vacuolation.[6] | Chellman et al. (1986b) |

| Rat | Fischer 344 | 997 | 24 months | No neoplastic changes in the kidney.[4] | CIIT (1981) |

| Mouse | B6C3F1 | 997 | 24 months | Increased incidence of renal tumors in males.[4] | CIIT (1981) |

Key Experimental Protocols

This section details the methodologies employed in seminal studies on this compound toxicology.

Chronic Inhalation Toxicity Study (CIIT, 1981)[8]

-

Objective: To evaluate the chronic toxicity and carcinogenicity of this compound in rats and mice.

-

Animal Models: Fischer 344 rats and B6C3F1 mice (117-123 per sex per group).[4]

-

Dosing Regimen: Whole-body inhalation exposure to target concentrations of 0, 50, 225, or 1,000 ppm (analytically measured as 0, 51, 224, and 997 ppm) for 6 hours/day, 5 days/week for up to 24 months.[4]

-

Assessments:

-

Mortality and Clinical Signs: Animals were checked twice daily.[4]

-

Body Weight: Measured weekly for the first 6 months and biweekly thereafter.[4]

-

Neurofunctional Assessment: Conducted at 18 and 24 months, including analysis of posture, gait, facial tone, and reflexes.[4]

-

Ophthalmological Examinations: Performed at various intervals.[4]

-

Hematology and Clinical Chemistry: Blood samples were collected at 6, 12, 18, and 24 months.

-

Histopathology: Comprehensive gross and microscopic examination of a wide range of tissues from all animals.

-

Neurotoxicity Study in Mice (Landry et al., 1985)

-

Objective: To evaluate the neurotoxic effects of nearly continuous versus intermittent exposure to this compound in female mice.[4]

-

Animal Model: Female C57BL/6 mice (12 per group), selected for their high sensitivity to this compound-induced neurological effects.[4]

-

Dosing Regimen:

-

Assessments:

-

Clinical Signs: Evaluated twice daily.[4]

-

Motor Coordination: Assessed using a rotarod on exposure days 4, 8, and 11.[4]

-

Body Weight: Measured prior to exposure, on days 4 and 8, and at necropsy.[4]

-

Histopathology: Examination of the brain, liver, and kidneys. Degenerative changes in the cerebellum were a key endpoint.[4]

-

Reproductive Toxicity Study in Male Rats (Working et al., 1985a)[7]

-

Objective: To assess the effects of inhaled this compound on mating performance and to conduct a dominant lethal assay.[7]

-

Animal Model: Male Fischer 344 rats (40 per group).[7]

-

Dosing Regimen: Inhalation exposure to 0, 1,000, or 3,000 ppm this compound for 6 hours/day for 5 consecutive days. A positive control group received a single intraperitoneal injection of triethylenemelamine (TEM).[7]

-

Assessments:

-

Mating and Fertility: Each male was bred with a single unexposed female weekly for 8 weeks.[7]

-

Dominant Lethal Assay: Standard criteria were recorded, including pre- and post-implantation loss.[7] This assay is used to determine if a substance can induce genetic damage in germ cells that results in the death of the embryo.

-

Visualizing the Pathways of Toxicity

The following diagrams, rendered in DOT language, illustrate the key metabolic and toxicity pathways of this compound.

Metabolism of this compound

This compound is primarily metabolized through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). A minor pathway may involve oxidation by cytochrome P450 enzymes.

Caption: Primary metabolic pathways of this compound.

Proposed Signaling Pathway for this compound-Induced Neurotoxicity

The neurotoxicity of this compound, particularly its effects on the cerebellum, is thought to involve oxidative stress and subsequent inflammatory responses, leading to neuronal cell death.

Caption: Signaling cascade in this compound neurotoxicity.

Proposed Signaling Pathway for this compound-Induced Testicular Toxicity

Testicular toxicity from this compound exposure appears to be mediated by direct cytotoxicity to sperm and Sertoli cells, as well as inflammatory processes within the epididymis, leading to apoptosis and impaired fertility.

Caption: Mechanisms of this compound testicular toxicity.

References

- 1. Methyl Chloride: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Reproduction in Fischer-344 rats exposed to methyl chloride by inhalation for two generations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. METHYL CHLORIDE [inchem.org]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. epa.gov [epa.gov]

- 6. Glutathione S-transferase - Wikipedia [en.wikipedia.org]

- 7. Reproductive effects of inhaled methyl chloride in the male Fischer 344 rat. I. Mating performance and dominant lethal assay - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic properties of chloromethane for analysis

An In-depth Technical Guide to the Spectroscopic Properties of Chloromethane for Analysis

Introduction

This compound (CH₃Cl), also known as methyl chloride, is a vital chemical intermediate and a compound of significant interest in atmospheric chemistry and astrophysics. Its simple, well-defined structure makes it an excellent model for demonstrating fundamental principles of molecular spectroscopy. This guide provides a comprehensive overview of the spectroscopic properties of this compound, offering researchers, scientists, and drug development professionals a detailed reference for its analysis. The document covers infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), presenting quantitative data, detailed experimental protocols, and logical workflows for its characterization.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Both IR and Raman spectroscopy provide information about the molecular structure and functional groups, but they are governed by different selection rules. For this compound, which belongs to the C₃ᵥ point group, all vibrational modes are active in both IR and Raman spectroscopy.[1]

Data Presentation: Vibrational Modes

The fundamental vibrational frequencies for this compound are summarized below. Data is compiled from the NIST Chemistry WebBook and other sources.[2][3]

| Vibrational Mode | Symmetry | Approximate Description | Infrared (Gas, cm⁻¹)[2] | Raman (Liquid, cm⁻¹)[2] |

| ν₃ | a₁ | C-Cl Stretch | 732.1 (Strong) | 709 (Very Strong, polarized) |

| ν₆ | e | CH₃ Rock | 1017.3 (Medium) | 1016 (Weak, depolarized) |

| ν₂ | a₁ | CH₃ Symmetric Deformation | 1354.9 (Strong) | 1370 (Very Weak, polarized) |

| ν₅ | e | CH₃ Asymmetric Deformation | 1452.1 (Medium) | 1446 (Weak, depolarized) |

| ν₁ | a₁ | CH₃ Symmetric Stretch | 2967.78 & 2879.28 (Medium) | 2955 (Very Strong, polarized) |

| ν₄ | e | CH₃ Asymmetric Stretch | 3039.31 (Strong) | 3036 (Medium, depolarized) |

| Note: The CH₃ symmetric stretch in the IR spectrum is split due to Fermi resonance with an overtone of the CH₃ deformation mode. |

Experimental Protocols

Infrared (FT-IR) Spectroscopy of Gaseous this compound:

-

Sample Preparation: No specific preparation is required for the gaseous sample, which is typically handled in a lecture bottle or cylinder.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a gas cell is used. The gas cell is typically a 10 cm path length cylinder with windows transparent to IR radiation (e.g., KBr or NaCl).

-

Data Acquisition: a. A background spectrum of the evacuated (or nitrogen-filled) gas cell is recorded to account for atmospheric H₂O, CO₂, and any signals from the cell itself. b. The gas cell is filled with this compound gas to a specific pressure (e.g., 1-10 mbar).[4] c. The sample spectrum is recorded. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum. d. For high-resolution studies, a synchrotron radiation source may be coupled with the spectrometer to achieve higher signal-to-noise ratios.[4][5]

Raman Spectroscopy of Liquid this compound:

-

Sample Preparation: Gaseous this compound is condensed into a liquid in a suitable sample holder, such as a glass vial or capillary tube, at a temperature below its boiling point (-24.2 °C).

-

Instrumentation: A Raman spectrometer consisting of a monochromatic laser source (e.g., frequency-doubled Nd:YAG at 532 nm), sample illumination optics, collection optics, a spectrograph, and a sensitive detector (e.g., a CCD camera) is used.[6][7]

-

Data Acquisition: a. The sample vial is placed in the sample holder. b. The laser beam is focused onto the liquid sample. c. The scattered light is collected, typically in a backscattering geometry (180°).[7] d. A polarizer may be used to analyze the polarization of the scattered light to help assign symmetric and asymmetric vibrational modes. e. The collected light is passed through the spectrograph, which disperses it onto the CCD detector to generate the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. It provides information on the chemical environment, connectivity, and dynamics of nuclei with non-zero spin, such as ¹H and ¹³C.

Data Presentation: NMR Chemical Shifts and Coupling Constants

The following table summarizes the key NMR parameters for this compound.

| Parameter | ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) | 3.05 ppm (in CCl₄)[8] | 28.7 ppm (in CDCl₃)[9] |

| Multiplicity | Singlet | Quartet (coupled) / Singlet (decoupled) |

| Coupling Constant | ¹J(¹³C-¹H) = 150 Hz[8] | ¹J(¹³C-¹H) = 147 Hz[9] |

Note: Chemical shifts can vary slightly depending on the solvent and temperature.[10] The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) can induce very small, often unresolved, isotope shifts in high-resolution spectra.[10][11]

Experimental Protocols

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: A sample of this compound (condensed liquid or gas bubbled through the solvent) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃; or carbon tetrachloride, CCl₄ for ¹H NMR) within an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) with a suitable probe for ¹H and ¹³C detection.

-

Data Acquisition for ¹H NMR: a. The NMR tube is placed in the spectrometer's magnet. b. The magnetic field is "locked" to the deuterium signal of the solvent and "shimmed" to optimize its homogeneity. c. A standard one-pulse experiment is performed. A short radiofrequency (RF) pulse excites the protons, and the resulting Free Induction Decay (FID) signal is recorded. d. The FID is Fourier transformed to produce the frequency-domain NMR spectrum.

-

Data Acquisition for ¹³C NMR: a. The spectrometer is tuned to the ¹³C frequency. b. A standard ¹³C experiment is typically run with broadband proton decoupling to collapse the ¹³C-¹H coupling, resulting in a single sharp peak for the this compound carbon. This also provides a signal enhancement via the Nuclear Overhauser Effect (NOE).[12] c. Due to the low natural abundance of ¹³C (~1.1%), multiple scans (from hundreds to thousands) are acquired and averaged to achieve an adequate signal-to-noise ratio.[12] d. The resulting FID is processed similarly to the ¹H spectrum.